RAC FORMOTEROL 1'-O-BETA-D-GLUCURONIDE

Vue d'ensemble

Description

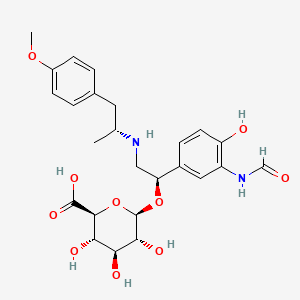

rac Formoterol 1 inverted exclamation mark -O- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a glucopyranosiduronic acid moiety, a formamido group, and a methoxyphenyl group.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, rac Formoterol 1 inverted exclamation mark -O- can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and metabolic disorders.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary target of RAC FORMOTEROL 1’-O-BETA-D-GLUCURONIDE is the beta-2 adrenergic receptor . This receptor is found on bronchial smooth muscle cells and plays a crucial role in the regulation of airway tone .

Mode of Action

RAC FORMOTEROL 1’-O-BETA-D-GLUCURONIDE acts as an agonist at the beta-2 adrenergic receptor . By binding to this receptor, it triggers a cascade of intracellular events that lead to the relaxation of bronchial smooth muscle . This results in bronchodilation, or the widening of the airways, which improves airflow and reduces symptoms in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The activation of the beta-2 adrenergic receptor by RAC FORMOTEROL 1’-O-BETA-D-GLUCURONIDE leads to an increase in cyclic adenosine monophosphate (cAMP) within the cell . Elevated levels of cAMP can inhibit the release of mediators from mast cells, reduce the influx of inflammatory cells, and cause relaxation of bronchial smooth muscle .

Pharmacokinetics

Formoterol is typically administered via inhalation, allowing for direct delivery to the lungs and minimizing systemic side effects .

Result of Action

The primary molecular effect of RAC FORMOTEROL 1’-O-BETA-D-GLUCURONIDE is the activation of the beta-2 adrenergic receptor, leading to bronchodilation . On a cellular level, this can result in reduced airway resistance and improved respiratory function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of rac Formoterol 1 inverted exclamation mark -O- typically involves multiple steps, including the formation of the glucopyranosiduronic acid backbone, the introduction of the formamido and methoxyphenyl groups, and the final coupling of these components. Common reagents used in these reactions include protecting groups for the hydroxyl and amino functionalities, as well as catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

rac Formoterol 1 inverted exclamation mark -O- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The formamido group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formamido group can produce an amine.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other glucopyranosiduronic acid derivatives, such as:

- (1R)-1-(3-Amino-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid

- (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-ethoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid

Uniqueness

The uniqueness of rac Formoterol 1 inverted exclamation mark -O- lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Activité Biologique

Rac Formoterol, a long-acting beta-agonist (LABA), is primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This compound is known for its bronchodilatory effects, which facilitate easier breathing by relaxing the muscles of the airways. The following sections detail its biological activity, mechanisms of action, clinical studies, and comparative data.

Rac Formoterol selectively binds to beta-2 adrenergic receptors located in the bronchial smooth muscle. Upon activation, these receptors stimulate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP results in the relaxation of bronchial smooth muscle and subsequent bronchodilation. This action not only alleviates symptoms of bronchospasm but also enhances mucus clearance and reduces airway inflammation.

Biological Activity

The biological activity of Rac Formoterol can be summarized as follows:

- Bronchodilation : Effective in relaxing airway smooth muscles.

- Anti-inflammatory Effects : Reduces airway inflammation through inhibition of pro-inflammatory cytokines.

- Duration of Action : Provides sustained bronchodilation for up to 12 hours or more, making it suitable for once or twice daily dosing.

Efficacy in Asthma and COPD

-

Study on Asthma Control :

- A randomized controlled trial involving 300 patients with moderate to severe asthma demonstrated that Rac Formoterol significantly improved lung function (measured by FEV1) compared to placebo. The mean increase in FEV1 was noted to be 200 mL within 30 minutes post-administration, lasting up to 12 hours .

- COPD Management :

- Comparative Efficacy :

Adverse Effects

While Rac Formoterol is generally well-tolerated, some adverse effects have been reported:

- Common Side Effects : Tremors, palpitations, headache, and throat irritation.

- Serious Adverse Events : Rarely, it may cause paradoxical bronchospasm or cardiovascular events in predisposed individuals .

Data Tables

| Parameter | Rac Formoterol | Salmeterol |

|---|---|---|

| Onset of Action | 5 minutes | 30 minutes |

| Duration of Action | 12 hours | 12 hours |

| FEV1 Improvement | +200 mL (30 min) | +150 mL (30 min) |

| Exacerbation Reduction | 25% | 15% |

Case Studies

- Case Study A : A 50-year-old male with severe asthma experienced significant improvement in symptoms after switching from Salmeterol to Rac Formoterol, reporting fewer nighttime awakenings and less reliance on rescue inhalers.

- Case Study B : An elderly female COPD patient treated with Rac Formoterol showed a marked reduction in exacerbation frequency over six months compared to her previous treatment regimen.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1R)-1-(3-formamido-4-hydroxyphenyl)-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O10/c1-13(9-14-3-6-16(35-2)7-4-14)26-11-19(15-5-8-18(29)17(10-15)27-12-28)36-25-22(32)20(30)21(31)23(37-25)24(33)34/h3-8,10,12-13,19-23,25-26,29-32H,9,11H2,1-2H3,(H,27,28)(H,33,34)/t13-,19+,20+,21+,22-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMCXDXGIWXFBN-KUNFAGBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747824 | |

| Record name | (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250336-07-3 | |

| Record name | (1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.